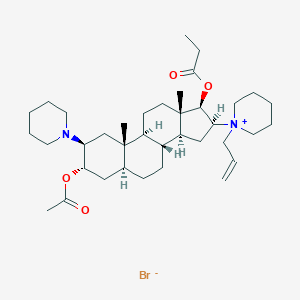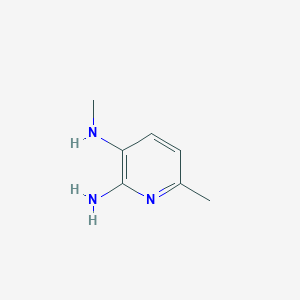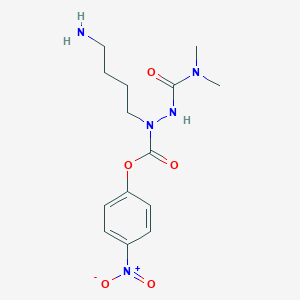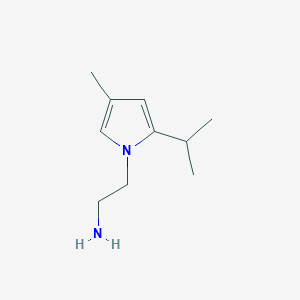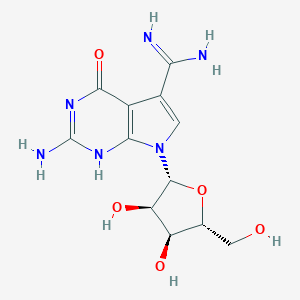
Archaeosine
Descripción general
Descripción
Archaeosine is a structurally complex modified nucleoside found quasi-universally in the transfer ribonucleic acid (tRNA) of Archaea. It is located at position 15 in the dihydrouridine loop, a site not modified in any tRNA outside the Archaea. This compound is characterized by an unusual 7-deazaguanosine core structure with a formamidine group at the 7-position . This unique structure is thought to play a crucial role in stabilizing the tRNA structure, particularly in thermophilic archaea .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The biosynthesis of archaeosine involves a two-step process. The first step is the replacement of the guanine base with 7-cyano-7-deazaguanine (preQ0) by this compound tRNA-guanine transglycosylase (ArcTGT). The second step involves the modification of preQ0 to this compound by this compound synthase .
Industrial Production Methods
Currently, there are no industrial production methods for this compound, as it is primarily studied within the context of archaeal tRNA. The synthesis is typically carried out in a laboratory setting using the aforementioned enzymatic processes .
Análisis De Reacciones Químicas
Types of Reactions
Archaeosine undergoes several types of chemical reactions, including:
Substitution Reactions: The initial step in this compound biosynthesis involves the substitution of guanine with preQ0.
Amidation Reactions: The conversion of preQ0 to this compound involves the amidation of a nitrile group to form a formamidine group.
Common Reagents and Conditions
Major Products
The major product of these reactions is this compound, which is incorporated into the tRNA at position 15 .
Aplicaciones Científicas De Investigación
Archaeosine has several scientific research applications, including:
Mecanismo De Acción
Archaeosine stabilizes the tRNA structure through several distinct mechanisms. Its formamidine group, which carries a formal positive charge, interacts with the backbone phosphates of the tRNA, enhancing the stability of the tRNA tertiary structure . This stabilization is particularly important in thermophilic archaea, where high temperatures can destabilize nucleic acid structures .
Comparación Con Compuestos Similares
Similar Compounds
7-cyano-7-deazaguanine (preQ0): A precursor in the biosynthesis of both this compound and queuosine.
Uniqueness
This compound is unique to the Archaea domain and is specifically found at position 15 in the dihydrouridine loop of tRNA. This specific modification is not found in any tRNA outside the Archaea, highlighting its uniqueness and importance in the stability of archaeal tRNA .
Propiedades
IUPAC Name |
2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O5/c13-8(14)3-1-18(9-5(3)10(22)17-12(15)16-9)11-7(21)6(20)4(2-19)23-11/h1,4,6-7,11,19-21H,2H2,(H3,13,14)(H3,15,16,17,22)/t4-,6-,7-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMQXWCOMFJRLS-RPKMEZRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318234 | |
| Record name | Archaeosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148608-52-0 | |
| Record name | Archaeosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148608-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Archaeosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148608520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Archaeosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile](/img/structure/B114909.png)

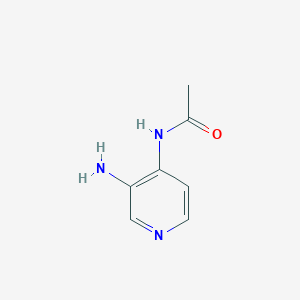
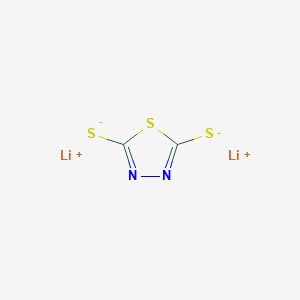
![8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione](/img/structure/B114927.png)
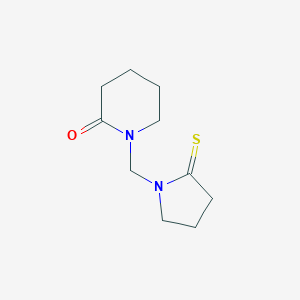
![tert-butyl N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B114931.png)
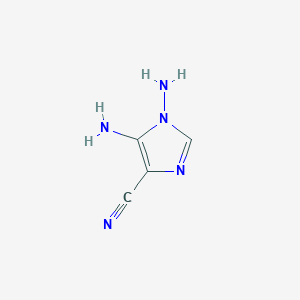
![N-[6-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-2-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]-N'-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]pentanediamide](/img/structure/B114936.png)
